Cas no 1261589-52-9 (2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine)

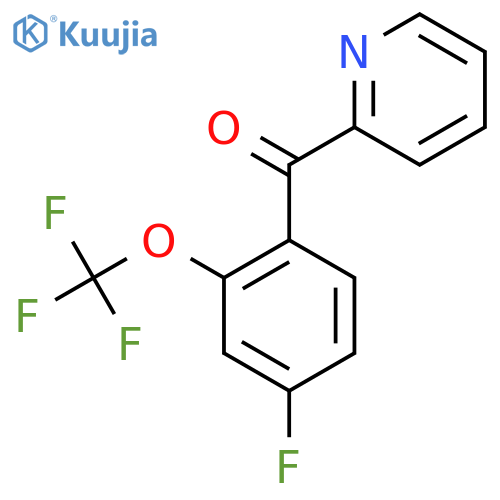

1261589-52-9 structure

商品名:2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine

CAS番号:1261589-52-9

MF:C13H7F4NO2

メガワット:285.19379734993

CID:4791296

2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine

-

- インチ: 1S/C13H7F4NO2/c14-8-4-5-9(11(7-8)20-13(15,16)17)12(19)10-3-1-2-6-18-10/h1-7H

- InChIKey: RGGUQRJRYDJASB-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C(C2C=CC=CN=2)=O)=C(C=1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 348

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 39.2

2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013003727-1g |

2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine |

1261589-52-9 | 97% | 1g |

$1475.10 | 2023-09-03 | |

| Alichem | A013003727-500mg |

2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine |

1261589-52-9 | 97% | 500mg |

$815.00 | 2023-09-03 | |

| Alichem | A013003727-250mg |

2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine |

1261589-52-9 | 97% | 250mg |

$494.40 | 2023-09-03 |

2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

1261589-52-9 (2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量